molecular formula C6H13NO2 B13023260 (3R,4R)-rel-3-Methoxypiperidin-4-ol CAS No. 1612172-94-7

(3R,4R)-rel-3-Methoxypiperidin-4-ol

Cat. No.: B13023260
CAS No.: 1612172-94-7
M. Wt: 131.17 g/mol
InChI Key: VVUKGQALKPXNMA-PHDIDXHHSA-N
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Description

(3R,4R)-rel-3-Methoxypiperidin-4-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of both methoxy and hydroxyl functional groups on the piperidine ring makes it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-3-Methoxypiperidin-4-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of 3-methoxy-4-piperidone with a chiral borane complex can yield this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the reduction of the precursor compounds. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-3-Methoxypiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-methoxypiperidin-4-one, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-rel-3-Methoxypiperidin-4-ol serves as a valuable intermediate for the synthesis of complex organic molecules. Its chiral nature makes it particularly useful in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study the effects of chiral molecules on biological systems. It can be employed in the synthesis of chiral ligands for receptor studies and enzyme inhibition assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It can be used as a building block for the synthesis of pharmaceutical agents, including drugs targeting neurological disorders.

Industry

In the industrial sector, this compound is utilized in the production of fine chemicals and agrochemicals. Its versatility allows for the development of various products with specific functional properties.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-3-Methoxypiperidin-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxy and hydroxyl groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-Hydroxy-4-(hydroxymethyl)piperidine: This compound shares a similar piperidine ring structure but has different functional groups.

    (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Another piperidine derivative with multiple hydroxyl groups.

Uniqueness

(3R,4R)-rel-3-Methoxypiperidin-4-ol is unique due to its specific stereochemistry and the presence of both methoxy and hydroxyl groups. This combination of features makes it a versatile intermediate in various chemical syntheses and a valuable compound in scientific research.

Properties

CAS No.

1612172-94-7

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3R,4R)-3-methoxypiperidin-4-ol

InChI

InChI=1S/C6H13NO2/c1-9-6-4-7-3-2-5(6)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

VVUKGQALKPXNMA-PHDIDXHHSA-N

Isomeric SMILES

CO[C@@H]1CNCC[C@H]1O

Canonical SMILES

COC1CNCCC1O

Origin of Product

United States

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